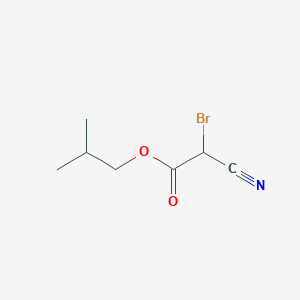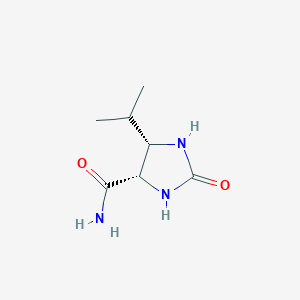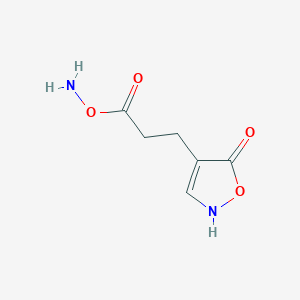![molecular formula C14H22N2O2 B164409 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide CAS No. 133025-92-0](/img/structure/B164409.png)
2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide" is a derivative of acetamide with potential applications in various fields of medicinal chemistry. The structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of an aminoethyl-phenoxy group and diethyl-acetamide moiety.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a facile synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for hypoglycemic agents, was achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This method provides a straightforward approach to synthesize related compounds, which could potentially be adapted for the synthesis of "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide".
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray single crystal structure determination, revealing a triclinic crystal system and the presence of cooperative non-covalent interactions . These findings are crucial for understanding the molecular packing and potential reactivity of "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide".
Chemical Reactions Analysis
Compounds with similar functional groups have been shown to participate in various chemical reactions. N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . This suggests that "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide" could also undergo reactions with amines to form new structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, the compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated by elemental analyses and spectroscopic techniques, and its anticancer activity was confirmed by in silico modeling . These techniques could be applied to "2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide" to determine its properties and potential applications in drug design.
Scientific Research Applications
Chemoselective Acetylation
- Research Focus: This study focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study explored various acyl donors and reaction parameters to optimize this process (Magadum & Yadav, 2018).
Synthesis and Pharmacological Assessment
- Research Focus: The paper discusses the synthesis of novel acetamide derivatives with a focus on their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This includes compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus (Rani, Pal, Hegde, & Hashim, 2016).
Anticancer and Anti-Inflammatory Activities
- Research Focus: This research elaborates on the development of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their evaluation as potential anticancer and anti-inflammatory agents. The study highlighted the significance of halogens on the aromatic ring in enhancing these activities (Rani, Pal, Hegde, & Hashim, 2014).
Analgesic and Antidyslipidemic Potential
- Research Focus: This study investigated the compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate for its potential as an analgesic and antidyslipidemic agent. The compound was characterized by various techniques including single-crystal X-ray diffraction (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).
Synthesis and Molecular Docking Analysis
- Research Focus: This paper details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, evaluating its structure and potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).
properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-16(4-2)14(17)11-18-13-7-5-12(6-8-13)9-10-15/h5-8H,3-4,9-11,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDHHMNJXAYGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588339 |
Source


|
| Record name | 2-[4-(2-Aminoethyl)phenoxy]-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide | |
CAS RN |
133025-92-0 |
Source


|
| Record name | 2-[4-(2-Aminoethyl)phenoxy]-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)
